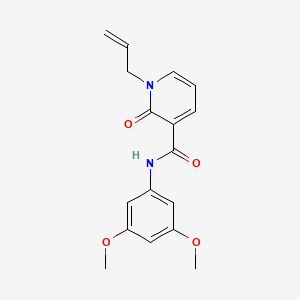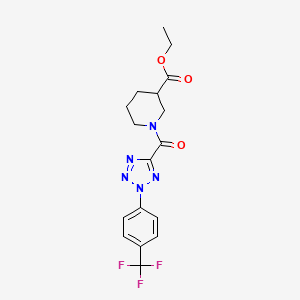![molecular formula C7H13Cl2N3 B2961434 {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride CAS No. 2126178-84-3](/img/structure/B2961434.png)
{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride is a chemical compound with the molecular formula C7H11N3·2HCl and a molecular weight of 210.11 g/mol
Mecanismo De Acción
Target of Action
It is noted that similar compounds have shown antimicrobial and antifungal activities .
Mode of Action
It is known that similar compounds interact with their targets to exert antimicrobial and antifungal effects .
Biochemical Pathways
It is known that similar compounds can interfere with the growth and reproduction of bacteria and fungi, thereby exerting their antimicrobial and antifungal effects .
Result of Action
It is known that similar compounds can inhibit the growth and reproduction of bacteria and fungi, thereby exerting their antimicrobial and antifungal effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of pyrrolo[1,2-a]imidazole derivatives with appropriate amines under specific reaction conditions. The reaction typically involves the use of reagents such as chloroform, methanol, and hydrochloric acid to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions: {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Aplicaciones Científicas De Investigación
{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is utilized in the production of various chemical products and materials.
Comparación Con Compuestos Similares
{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
Pyrrolo[1,2-a]imidazole derivatives: These compounds share a similar core structure but may have different substituents and functional groups.
Imidazole-based compounds: These compounds also contain the imidazole ring but differ in their overall structure and reactivity.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propiedades
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c8-4-6-5-9-7-2-1-3-10(6)7;;/h5H,1-4,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFSYKJSCCOHQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2961354.png)
![N-[cyano(2-methoxyphenyl)methyl]-4-fluoro-1H-indole-2-carboxamide](/img/structure/B2961355.png)

![5-Fluoro-2-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B2961360.png)

![N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-fluorobenzamide](/img/structure/B2961364.png)

![5-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2961366.png)
![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2961368.png)


![(Z)-2-cyano-3-(6,8-dichloro-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2961371.png)

